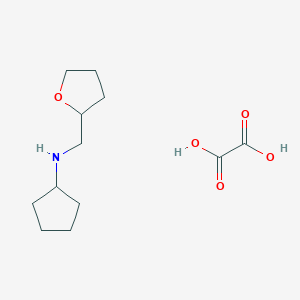
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline
Übersicht
Beschreibung
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline is a chemical compound with the following structural formula:
It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The compound’s systematic name indicates the presence of two butoxy groups and a benzyl group on the aniline core.
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of aniline with sec-butyl bromide and subsequent alkylation with 4-butoxybenzyl chloride. Detailed synthetic pathways and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline consists of the following components:
- Aniline core (benzene ring with an amino group)
- Two sec-butoxy groups (attached to the amino nitrogen)
- One 4-butoxybenzyl group (attached to the aniline ring)
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The butoxy and benzyl groups can undergo substitution reactions with other reagents.
- Oxidation/Reduction Reactions : The amino group can be oxidized or reduced under appropriate conditions.
- Acid-Base Reactions : The amino group can act as a base or be protonated by acids.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately .
- Solubility : It is likely soluble in organic solvents due to its nonpolar nature.
- Color : The compound may appear as a pale yellow or white solid.
Safety And Hazards
- Toxicity : Assessments of toxicity and safety should be conducted based on the specific application.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
- Environmental Impact : Consider its impact on the environment during disposal.
Zukünftige Richtungen
Further research is needed to explore:
- Biological Activity : Investigate potential pharmacological applications.
- Synthetic Modifications : Explore derivatives with improved properties.
: Reference: Chemical Abstracts Service (CAS) Registry Number: 103-69-5
Eigenschaften
IUPAC Name |
4-butan-2-yloxy-N-[(4-butoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-4-6-15-23-20-11-7-18(8-12-20)16-22-19-9-13-21(14-10-19)24-17(3)5-2/h7-14,17,22H,4-6,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLACWBQIXKYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1389142.png)
![2,7-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1389143.png)
![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)







![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1389162.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
